molecular formula C8H8N2O3 B143705 5-nitro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 137469-90-0

5-nitro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B143705
M. Wt: 180.16 g/mol
InChI Key: OEMLNKRYGKJRJY-UHFFFAOYSA-N
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Description

5-nitro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the CAS Number 137469-90-0 and a linear formula of C8H8N2O3 . It has a molecular weight of 180.16 .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives involves a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization . Another method involves the use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction .


Molecular Structure Analysis

The IUPAC name for this compound is 5-nitro-3,4-dihydro-2H-1,4-benzoxazine . The InChI code is 1S/C8H8N2O3/c11-10(12)6-2-1-3-7-8(6)9-4-5-13-7/h1-3,9H,4-5H2 .


Physical And Chemical Properties Analysis

5-nitro-3,4-dihydro-2H-1,4-benzoxazine is a solid with a melting point of 96 - 98 degrees Celsius .

Scientific Research Applications

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

5-Nitro-3,4-dihydro-2H-1,4-benzoxazine is explored for its potential therapeutic properties. Its derivatives have been studied for their antihypertensive effects by acting as K_ATP channel openers .

Methods of Application

The compound is synthesized and then tested for biological activity against known standards such as cromakalim for K_ATP channel opening activity. The methods involve in vitro assays followed by in vivo testing for efficacy and toxicity .

Results

The results indicated that certain derivatives could act as antihypertensives, with activities comparable to cromakalim. However, detailed quantitative data or statistical analyses are not provided in the search results.

Application in Cancer Research

Scientific Field

Cancer Research

Summary of Application

Derivatives of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine have been investigated as anticancer agents. They show potential in inhibiting hypoxic tumors by downregulating hypoxia-induced genes .

Methods of Application

The compounds are synthesized and tested on cancer cell lines under hypoxic conditions. Gene expression analysis is conducted to assess the impact on hypoxia-induced genes .

Results

The compounds inhibited hypoxic tumors effectively while exhibiting low toxicity to normoxic cells. Quantitative data on gene expression levels were provided, showing significant downregulation of target genes .

Application in Neuropharmacology

Scientific Field

Neuropharmacology

Summary of Application

3,4-Dihydro-2H-benzo[1,4]oxazine derivatives have been designed as 5-HT6 receptor antagonists, which could have implications for treating neurological disorders .

Methods of Application

The derivatives are synthesized and their affinities for the 5-HT6 receptor are measured using radioligand binding assays. Brain penetration studies are conducted in rats .

Results

Many compounds displayed subnanomolar affinities for the 5-HT6 receptor and demonstrated good brain penetration, suggesting potential for further development as neuropharmacological agents .

Application in Antibacterial Research

Scientific Field

Microbiology

Summary of Application

Benzoxazine derivatives, including 5-nitro-3,4-dihydro-2H-1,4-benzoxazine, have been found to exhibit antibacterial activities .

Methods of Application

These compounds are synthesized and tested against various bacterial strains using standard microbiological assays like disk diffusion and MIC determination .

Results

The studies have shown that some derivatives possess significant antibacterial properties, with potential for development as new antibacterial agents .

Application in Material Science

Scientific Field

Material Science

Summary of Application

5-Nitro-3,4-dihydro-2H-1,4-benzoxazine derivatives have been explored for their potential in smart window applications, where they can modify transparency and enhance adhesion properties .

Methods of Application

The derivatives are incorporated into materials like polystyrene (PS) and tested for their effects on transparency and adhesion strength .

Results

The addition of these compounds to materials has been shown to significantly improve the desired properties, such as increasing the shear strength by a factor of 7 .

Application in Explosive Materials

Scientific Field

Defense and Safety

Summary of Application

Compounds structurally related to 5-nitro-3,4-dihydro-2H-1,4-benzoxazine, such as 5-Nitro-2,4-Dihydro-3H-1,2,4-Triazole-3-One (NTO), are used in the preparation of insensitive explosives due to their stability .

Methods of Application

NTO is combined with other materials to create melt-cast explosives and pressed explosives with thermoplastic binders .

Results

The resulting explosives demonstrate high insensitivity, thermal, and mechanical stability, making them suitable for use in Insensitive Munitions .

Application in Antimalarial Research

Scientific Field

Pharmacology

Summary of Application

Fused tricyclic derivatives of benzoxazines have been studied for their antimalarial activity, particularly in inhibiting β-hematin formation .

Methods of Application

These compounds are synthesized and tested in vitro for their ability to inhibit β-hematin formation, a key process in the malaria parasite’s lifecycle .

Results

The studies indicate that these derivatives can confer antimalarial activity, suggesting their potential as new antimalarial agents .

Application in Anti-inflammatory and Analgesic Research

Summary of Application

Benzoxazine derivatives are known to possess anti-inflammatory and analgesic properties, making them candidates for the development of new pain relief medications .

Methods of Application

The derivatives are synthesized and their pharmacological effects are assessed using animal models and assays that measure inflammation and pain response .

Results

The results from these studies have shown that certain benzoxazine derivatives can effectively reduce inflammation and pain, highlighting their medicinal importance .

Application in Neuroprotective Research

Scientific Field

Neuroscience

Summary of Application

Some benzoxazine derivatives are being investigated for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Methods of Application

These compounds are tested on neuronal cell cultures and animal models to evaluate their protective effects against neurotoxicity .

Results

The findings suggest that benzoxazine derivatives can provide neuroprotection, potentially offering therapeutic benefits for neurodegenerative conditions .

This detailed analysis covers a wide range of scientific fields and applications for the compound 5-nitro-3,4-dihydro-2H-1,4-benzoxazine, demonstrating its versatility and potential in various areas of research and development.

Application in Antimicrobial Research

Summary of Application

The antimicrobial properties of benzoxazine derivatives are being explored, with some compounds showing promise against resistant bacterial strains .

Methods of Application

Derivatives are synthesized and their antimicrobial efficacy is tested using assays like broth microdilution to determine the minimum inhibitory concentration (MIC) .

Results

Some derivatives have shown significant activity against a range of bacteria, including those resistant to conventional antibiotics .

Application in Antiviral Research

Scientific Field

Virology

Summary of Application

Benzoxazine derivatives are studied for their potential to inhibit viral replication and as treatments for various viral infections .

Methods of Application

Compounds are tested in vitro against different viruses, and their ability to inhibit viral replication is assessed .

Results

Promising results have been obtained, with some derivatives showing potent antiviral activities .

Application in Antihypertensive Research

Scientific Field

Cardiovascular Pharmacology

Summary of Application

Benzoxazine derivatives are investigated for their K_ATP channel opening activity, which can be beneficial in treating hypertension .

Methods of Application

Synthesized compounds are tested for their ability to relax vascular smooth muscle through K_ATP channel activation .

Results

Several derivatives have demonstrated antihypertensive effects, indicating their potential use in managing high blood pressure .

Application in Antidiabetic Research

Scientific Field

Endocrinology

Summary of Application

The potential of benzoxazine derivatives to act as antidiabetic agents is being explored, particularly through mechanisms involving AMPA receptor modulation .

Methods of Application

Derivatives are tested for their ability to influence glucose metabolism and insulin sensitivity .

Results

Some compounds have shown promising results in improving glucose homeostasis and insulin response .

Application in Anti-inflammatory and Analgesic Research

Scientific Field

Immunopharmacology

Summary of Application

Benzoxazine derivatives are evaluated for their anti-inflammatory and analgesic properties, which could lead to new treatments for chronic pain and inflammation .

Methods of Application

Compounds are tested in animal models for their efficacy in reducing inflammatory markers and pain perception .

Results

Certain derivatives have been effective in reducing inflammation and pain in preclinical models .

Application in Anticancer Research

Scientific Field

Oncology

Summary of Application

Benzoxazine derivatives are being developed as anticancer agents, with some showing the ability to inhibit angiogenesis, a critical process in tumor growth .

Methods of Application

Compounds are tested on cancer cell lines and in animal models to assess their impact on tumor angiogenesis .

Results

Derivatives that inhibit angiogenesis have been identified, offering a potential pathway for cancer treatment .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-nitro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-10(12)6-2-1-3-7-8(6)9-4-5-13-7/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMLNKRYGKJRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568096
Record name 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

137469-90-0
Record name 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-3-nitrophenol (15.0 g, 97 mmol) and 1,2-dibromoethane (29.1 g, 155 mmol) in dimethylformamide (80 mL) was added KOH (10.9 g, 194 mmol) at 180° C. After stirring at 200° C. for 2 days, the mixture was poured to 150 g water. The mixture was concentrated under reduced pressure. The crude product was purified using column chromatography to give the title compound (2.50 g) as a red solid. MS (ESI): m/z 181 [M+H]+
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
29.1 g
Type
reactant
Reaction Step One
Name
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
150 g
Type
reactant
Reaction Step Two

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